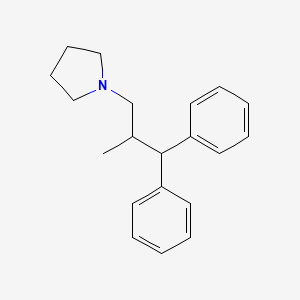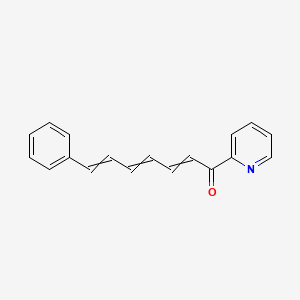![molecular formula C10H12N2O2 B14354889 1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one CAS No. 90830-21-0](/img/structure/B14354889.png)
1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one is an organic compound characterized by the presence of an aminomethyl group attached to a phenyl ring, and a hydroxyimino group attached to a propanone backbone
Vorbereitungsmethoden
The synthesis of 1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(aminomethyl)benzaldehyde and hydroxylamine.
Reaction Conditions: The key reaction involves the condensation of 4-(aminomethyl)benzaldehyde with hydroxylamine under acidic or basic conditions to form the hydroxyimino group.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydroxyimino group to an amine group.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. The aminomethyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth or induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one can be compared with similar compounds such as:
4-(Aminomethyl)benzaldehyde: Lacks the hydroxyimino group, making it less versatile in chemical reactions.
2-(Hydroxyimino)propan-1-one: Lacks the aminomethylphenyl group, limiting its biological applications.
4-(Aminomethyl)phenylhydrazine: Contains a hydrazine group instead of a hydroxyimino group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
90830-21-0 |
|---|---|
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1-[4-(aminomethyl)phenyl]-2-hydroxyiminopropan-1-one |
InChI |
InChI=1S/C10H12N2O2/c1-7(12-14)10(13)9-4-2-8(6-11)3-5-9/h2-5,14H,6,11H2,1H3 |
InChI-Schlüssel |
QFJNPEBZJYQGCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO)C(=O)C1=CC=C(C=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)
![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)

![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)
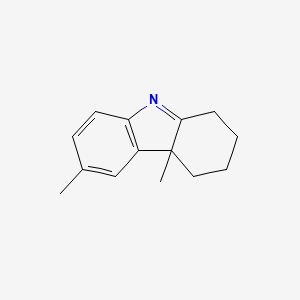
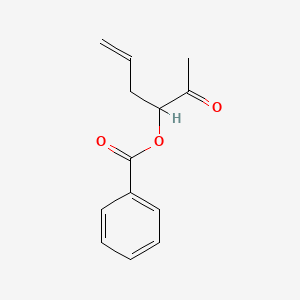
![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)
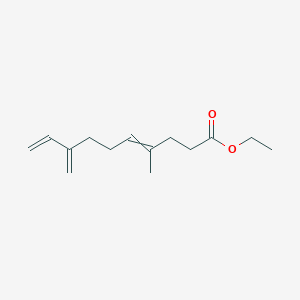
![2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione](/img/structure/B14354857.png)
![2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one](/img/structure/B14354859.png)
